

1,2-Benzothiazol-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Benzothiazol-5-amine

Cat. No.: B1266306

[Get Quote](#)

An In-depth Technical Guide to **1,2-Benzothiazol-5-amine**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of **1,2-Benzothiazol-5-amine** is crucial for its potential applications. This guide provides a detailed overview of this heterocyclic compound, including its chemical structure, properties, and relevant experimental data.

Chemical Structure and Identifiers

1,2-Benzothiazol-5-amine is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to an isothiazole ring, with an amine group substituted at the 5-position.

Molecular Formula: C₇H₆N₂S[1]

Key Identifiers:

- IUPAC Name: 1,2-benzothiazol-5-amine[1]
- CAS Number: 53473-85-1[1]
- PubChem CID: 198293[1]
- InChI: 1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2[1]

- InChIKey: LPUJHVNRGNTQPL-UHFFFAOYSA-N[\[1\]](#)
- SMILES: C1=CC2=C(C=C1N)C=NS2[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **1,2-Benzisothiazol-5-amine** is presented in the table below. It is important to note that while some experimental data is available for related compounds, many properties for **1,2-Benzisothiazol-5-amine** are computed.

Property	Value	Source
Molecular Weight	150.20 g/mol	PubChem [1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents, insoluble in water. Dissolves in aqueous acid to form salts.	Science of Synthesis, Vol. 11 [2]
pKa	Not available	
LogP	1.6 (Computed)	PubChem [1]

Spectral Data

Spectroscopic data is essential for the identification and characterization of **1,2-Benzisothiazol-5-amine**.

Mass Spectrometry: While specific experimental mass spectra for **1,2-Benzisothiazol-5-amine** are not readily available in the searched literature, the molecular ion peak (M^+) would be expected at m/z 150.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic primary amine like **1,2-Benzisothiazol-5-amine** would be expected to show characteristic N-H stretching vibrations. Aromatic primary amines typically exhibit two weak absorption bands in the region of $3400-3300\text{ cm}^{-1}$ and $3330-3250\text{ cm}^{-1}$. Hydrogen bonding can cause these bands to shift to longer

wavelengths. The associated N-H bands are generally weaker and sharper than the O-H bands of alcohols.

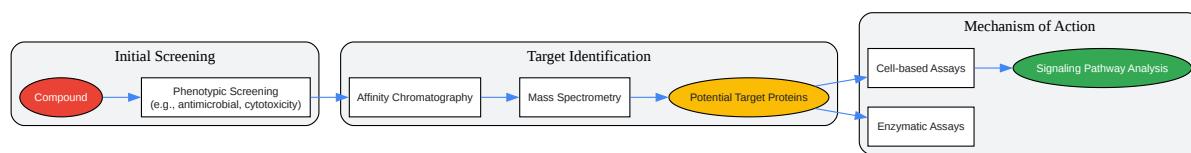
NMR Spectroscopy: Complete ^1H and ^{13}C NMR spectral assignments for some benzisothiazole derivatives have been reported, which can serve as a reference for interpreting the spectra of **1,2-Benzisothiazol-5-amine**.^[3] For a definitive analysis, detailed 1D and 2D NMR experiments such as COSY, HSQC, and HMBC would be required.

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3-amines from 2-(Aminosulfanyl)benzonitriles:

A general method for the synthesis of 1,2-benzisothiazol-3-amines involves the cyclization of 2-(aminosulfanyl)benzonitriles. This can be achieved by treating a substituted 2-halobenzonitrile with sodium hydrosulfide (NaSH) followed by reaction with chloramine (NH₂Cl).

- Step 1: Thiolation
 - The substituted 2-halobenzonitrile is reacted with NaSH to replace the halogen with a thiol group, forming a 2-sulfanylbenzonitrile intermediate.
- Step 2: Aminosulfonylation
 - The 2-sulfanylbenzonitrile is then treated with chloramine at a low temperature (e.g., -5 to 10 °C) to form the 2-(aminosulfanyl)benzonitrile.
- Step 3: Cyclization
 - The 2-(aminosulfanyl)benzonitrile intermediate can then cyclize to form the corresponding 1,2-benzisothiazol-3-amine.


Note: This is a general scheme, and specific reaction conditions would need to be optimized for the synthesis of **1,2-Benzisothiazol-5-amine**.

Biological Activity and Potential Signaling Pathways

Benzisothiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and potential antipsychotic effects.^[4] The antimicrobial action of

benzisothiazolinones is believed to involve the disruption of cellular integrity and inhibition of key enzymatic processes through interaction with thiol groups in proteins.

While specific signaling pathways for **1,2-Benzisothiazol-5-amine** have not been detailed in the available literature, a hypothetical workflow for investigating its biological activity could involve initial screening followed by target identification and mechanism of action studies.

[Click to download full resolution via product page](#)

Hypothetical workflow for investigating the biological activity of **1,2-Benzisothiazol-5-amine**.

Safety and Handling

1,2-Benzisothiazol-5-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of **1,2-Benzisothiazol-5-amine**. While there is a need for more extensive experimental data for this specific compound, the information available on related benzisothiazole derivatives offers valuable insights for researchers. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug development and other scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Benzothiazol-5-amine | C7H6N2S | CID 198293 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Complete ^1H and ^{13}C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1-(1,2-benzothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,2-Benzothiazol-5-amine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266306#1-2-benzothiazol-5-amine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com